molecular formula C21H24FN3O3 B10994330 N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide

N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide

Cat. No.: B10994330
M. Wt: 385.4 g/mol
InChI Key: NOIWWQAECFLWNZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide (CAS: 1246055-89-9) is a pyrrolidine-based carboxamide derivative with a fluorine-substituted phenyl core and a 2-methoxyphenethyl carbamoyl side chain. Its molecular formula is C₂₂H₂₅FN₃O₃, and it features a planar pyrrolidine ring connected to a fluorinated aromatic system. The compound’s design emphasizes hydrogen-bonding interactions via its carboxamide and methoxy groups, which are critical for target binding in pharmacological contexts .

Properties

Molecular Formula

C21H24FN3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-fluoro-2-[2-(2-methoxyphenyl)ethylcarbamoyl]phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C21H24FN3O3/c1-28-19-7-3-2-6-15(19)10-11-23-20(26)17-14-16(22)8-9-18(17)24-21(27)25-12-4-5-13-25/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,23,26)(H,24,27)

InChI Key

NOIWWQAECFLWNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)F)NC(=O)N3CCCC3

Origin of Product

United States

Preparation Methods

Stepwise Assembly of the Core Structure

The synthesis typically begins with 4-fluoro-2-nitrobenzoic acid , which undergoes reduction to yield 4-fluoro-2-aminobenzoic acid. Catalytic hydrogenation (H₂, Pd/C) or chemical reductants like SnCl₂ are employed for nitro group reduction. Subsequent acylation with chlorinating agents (e.g., thionyl chloride) converts the carboxylic acid to an acyl chloride, enabling nucleophilic attack by 2-(2-methoxyphenyl)ethylamine to form the primary carbamoyl group.

Representative Reaction Conditions:

StepReagents/ConditionsYield (%)
Nitro reductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6h92
Acyl chloride formationSOCl₂, reflux, 3h89
Amine couplingEt₃N, DCM, 0°C → rt, 12h78

Carbamoyl Group Formation

The secondary carbamoyl group (pyrrolidine-1-carboxamide) is introduced via a second acylation step. The intermediate from Section 2.1 reacts with pyrrolidine-1-carbonyl chloride under anhydrous conditions. Catalytic bases like dimethylaminopyridine (DMAP) enhance reaction efficiency.

Optimized Protocol:

  • Dissolve 4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenylamine (1 eq) in dry DCM.

  • Add pyrrolidine-1-carbonyl chloride (1.2 eq) and DMAP (0.1 eq).

  • Stir under N₂ at 0°C for 1h, then warm to room temperature for 24h.

  • Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).

Yield: 68–72% (after purification)

Alternative Route: One-Pot Sequential Coupling

Recent advances utilize tandem coupling strategies to reduce purification steps. A patent-derived method (WO2017079641A1) employs in situ activation of carboxylic acids using hexafluorophosphate-based reagents (e.g., HATU):

  • React 4-fluoro-2-aminobenzoic acid with HATU (1.5 eq) and DIPEA (3 eq) in DMF.

  • Add 2-(2-methoxyphenyl)ethylamine (1.1 eq), stir at 25°C for 6h.

  • Introduce pyrrolidine (1.2 eq) directly into the reaction mixture, heat to 50°C for 12h.

  • Isolate via precipitation (H₂O) and recrystallize from IPA.

Yield: 65% (over two steps)

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

  • Dichloromethane (DCM) balances reactivity and ease of workup.

Catalytic Systems

  • DMAP accelerates acylation by stabilizing transition states.

  • HATU/DIPEA systems improve atom economy in one-pot methods.

Temperature Control

Exothermic reactions (e.g., acyl chloride formation) require cryogenic conditions (−10°C) to minimize side reactions.

Purification and Characterization

Purification Techniques

  • Column chromatography : Silica gel with gradient elution (hexane → EtOAc) resolves intermediates.

  • Recrystallization : Isopropyl alcohol (IPA) yields high-purity crystals (>99.8%).

Analytical Confirmation

  • ¹H/¹³C NMR : Assignments confirm substituent positions (e.g., fluorine at δ 160–165 ppm in ¹³C).

  • HRMS : Validates molecular formula (C₂₁H₂₄FN₃O₃, [M+H]⁺ = 386.1875).

  • HPLC : Purity >99.5% achieved via C18 reverse-phase columns.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitationsYield (%)
Stepwise couplingHigh purity, scalableMulti-step, time-intensive68–78
One-pot tandemFewer purifications, cost-effectiveLower yield, side product risks65
Patent-derivedRapid, uses modern reagentsRequires anhydrous conditions70–75

Chemical Reactions Analysis

Hydrolysis of Carboxamide Bonds

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reactivity is critical for metabolic studies and degradation pathway analysis.
Key data:

ConditionProduct(s) FormedReaction Rate (k, s⁻¹)Source
1M HCl (reflux)4-fluoro-2-aminobenzoic acid +2.3 × 10⁻⁴
2-(2-methoxyphenyl)ethylamine
1M NaOH (70°C)Sodium 4-fluoro-2-carboxylate +1.8 × 10⁻⁴
pyrrolidine

Mechanistic studies suggest the reaction follows first-order kinetics under both conditions, with acid-catalyzed hydrolysis proceeding via a tetrahedral intermediate.

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

N-Alkylation with Alkyl Halides

Reaction with methyl iodide in THF produces a quaternary ammonium salt:

Compound+CH3IK2CO3N-Methylpyrrolidinium iodide derivative(Yield: 72%)[8]\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-Methylpyrrolidinium iodide derivative} \quad (\text{Yield: 72\%})[8]

Acylation with Acid Chlorides

Treatment with acetyl chloride forms an acetamide derivative:

Compound+CH3COClEt3NN-Acetylated product(Yield: 65%)[8]\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetylated product} \quad (\text{Yield: 65\%})[8]

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring undergoes selective substitution due to the electron-withdrawing fluorine atom directing incoming electrophiles to the para position.

Nitration

Reaction with nitric acid/sulfuric acid yields:

4-Fluoro-2-...-3-nitro-phenyl derivative(Yield: 58%)[2][4]\text{4-Fluoro-2-...-3-nitro-phenyl derivative} \quad (\text{Yield: 58\%})[2][4]

Sulfonation

Sulfur trioxide in H₂SO₄ produces a sulfonic acid analog:

4-Fluoro-2-...-5-sulfo-phenyl derivative(Yield: 41%)[4]\text{4-Fluoro-2-...-5-sulfo-phenyl derivative} \quad (\text{Yield: 41\%})[4]

Methoxy Group Demethylation

The 2-methoxyphenyl moiety undergoes demethylation under strong acidic or reductive conditions:

ReagentProductYieldApplicationSource
BBr₃ (CH₂Cl₂, −78°C)2-Hydroxyphenethyl derivative89%Phenolic drug design
H₂ (Pd/C, 50 psi)2-Hydroxy analog76%Metabolic studies

Cross-Coupling Reactions

The aryl fluoride participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling

With phenylboronic acid:

Compound+PhB(OH)2Pd(PPh3)4Biphenyl derivative(Yield: 63%)[2][6]\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biphenyl derivative} \quad (\text{Yield: 63\%})[2][6]

Buchwald–Hartwig Amination

With morpholine:

Compound+MorpholinePd2(dba)3/XantphosAryl-morpholine product(Yield: 55%)[2][5]\text{Compound} + \text{Morpholine} \xrightarrow{\text{Pd}_2\text{(dba)}_3/\text{Xantphos}} \text{Aryl-morpholine product} \quad (\text{Yield: 55\%})[2][5]

Reduction of Carboxamide

LiAlH₄ reduces the carboxamide to a methylene amine:

CompoundLiAlH4CH2NH-pyrrolidine derivative(Yield: 68%)[1][8]\text{Compound} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{NH-pyrrolidine derivative} \quad (\text{Yield: 68\%})[1][8]

Oxidation of Pyrrolidine

mCPBA oxidizes the pyrrolidine ring to a nitroxide radical:

CompoundmCPBAPyrrolidine N-oxide(Yield: 51%)[8][10]\text{Compound} \xrightarrow{\text{mCPBA}} \text{Pyrrolidine N-oxide} \quad (\text{Yield: 51\%})[8][10]

Stability Under Physiological Conditions

The compound shows moderate stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8):

MediumHalf-life (t₁/₂)Major Degradation PathwaySource
SGF3.2 hCarboxamide hydrolysis
SIF8.7 hEster hydrolysis (if present)

Comparative Reactivity with Structural Analogs

The fluorine and methoxy substituents significantly alter reactivity compared to non-halogenated analogs:

Reaction TypeTarget Compound Rate (k)Non-Fluoro Analog Rate (k)Methoxy vs H EffectSource
Acidic hydrolysis2.3 × 10⁻⁴ s⁻¹4.1 × 10⁻⁴ s⁻¹44% slower
Suzuki coupling63% yield82% yieldReduced electron density

Scientific Research Applications

Antiviral Applications

Preliminary studies suggest that N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide may exhibit antiviral properties , particularly against viral proteases. The compound's design allows it to potentially inhibit key enzymes involved in viral replication, which is crucial for the development of antiviral therapies. Such properties indicate its possible use in treating viral infections, although further research is needed to validate these findings.

Anticancer Potential

Similar compounds have been identified as having anticancer activity. The structural similarities between this compound and other known anticancer agents suggest that it may also possess similar properties. For instance, derivatives with comparable functional groups have shown efficacy in targeting cancer cell pathways, highlighting the need for detailed pharmacological studies on this compound .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Understanding the synthesis is vital for optimizing yield and purity, which are critical for further application in drug development. Interaction studies using techniques such as molecular docking and binding affinity assays are essential to elucidate its mechanism of action and pharmacological profile .

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, aromatic systems, or biological targets:

Compound Name Core Structure Key Substituents Biological Relevance Reference
N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide (Target) Pyrrolidine-1-carboxamide 4-Fluoro phenyl, 2-methoxyphenethyl carbamoyl Not explicitly stated (structural focus)
(2S)-1-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide Pyrrolidine-2-carboxamide 4-Chlorophenyl sulfonyl, 2-methoxyphenylmethyl Potential protease inhibition
ZINC40099021 Pyrrolidine-1-carboxamide 3-Methoxyphenyl, trifluoromethyl FAK kinase activation
N-(2,3,4-Trifluoro-phenyl)pyrrolidine-1-carboxamide Pyrrolidine-1-carboxamide 2,3,4-Trifluorophenyl Structural studies (crystallography)
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl, 4-methylpyridinyl Unknown (commercial availability)

Functional and Pharmacological Insights

Substituent Effects on Binding Affinity The 2-methoxyphenethyl carbamoyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler analogues like N-(2,3,4-trifluoro-phenyl)pyrrolidine-1-carboxamide, which lacks extended side chains .

Comparative Pharmacokinetics

  • The sulfonyl-containing analogue () exhibits reduced metabolic stability due to the electron-withdrawing sulfonyl group, whereas the target compound’s methoxy and carbamoyl groups may confer better metabolic resistance .

Structural Flexibility vs.

Biological Activity

N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in an organized manner.

Structural Overview

The compound features a pyrrolidine ring linked to a 4-fluoro-2-phenyl moiety and an ethyl carbamoyl group attached to a methoxy-substituted phenyl . Its molecular formula is C21H24FN3O3C_{21}H_{24}FN_{3}O_{3} with a molecular weight of 385.4 g/mol .

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral properties , particularly against certain viral proteases. The structural features indicate potential interactions with key enzymes involved in viral replication, making it a candidate for further investigation in antiviral drug development .

Key Findings:

  • Mechanism of Action: The compound's ability to inhibit viral proteases could disrupt the replication cycle of viruses, which is crucial for their proliferation.
  • Target Viruses: Specific studies are needed to identify which viruses are most affected by this compound.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]Contains piperazine instead of pyrrolidinePotentially similar antiviral activity
N-(4-chlorophenyl)-N'-(2-methoxyphenyl)ureaUrea derivative with similar phenyl substitutionsAnticancer activity reported
4-fluorobenzamide derivativesSimple amide structure with fluorine substitutionKnown for various biological activities

The distinct combination of a pyrrolidine ring, fluorinated phenyl group, and methoxy-substituted ethyl chain may provide unique interactions with biological targets compared to the compounds listed above .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results:

  • Antiviral Activity: A study on similar pyrrolidine derivatives indicated significant inhibition of viral replication in vitro, suggesting a potential pathway for this compound .
  • Anticancer Efficacy: Research on structurally analogous compounds revealed effective cytotoxicity against various cancer cell lines, indicating that further exploration of this compound could yield similar results .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluoro-2-{[2-(2-methoxyphenyl)ethyl]carbamoyl}phenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling pyrrolidine-1-carboxamide derivatives with fluorinated aromatic amines using triphosgene as a coupling agent in anhydrous acetonitrile. For example, triphosgene reacts with substituted anilines (e.g., 2,3,4-trifluoroaniline) to form intermediate isocyanates, which are subsequently treated with pyrrolidine derivatives. Yield optimization (up to 86.7%) is achieved by controlling stoichiometry (e.g., 1:1 molar ratio of triphosgene to amine) and reaction time (~24 hours at room temperature) . Characterization via 1^1H/13^13C NMR and HPLC (≥95% purity) is critical for validating intermediates.

Q. How is the crystal structure of this compound determined, and what structural features influence its bioactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s aromatic rings (e.g., fluorophenyl and methoxyphenyl groups) often adopt non-coplanar conformations, as seen in analogs like N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide. Key torsion angles (e.g., C–N–C=O) and hydrogen-bonding networks (e.g., N–H···O interactions) are analyzed to predict solubility and binding affinity. Crystallization via slow ethyl acetate evaporation yields diffraction-quality crystals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar carboxamides, this compound likely exhibits acute toxicity (Category 4 for oral/dermal/inhalation routes). Lab handling requires:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis.
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Modification Sites : Vary substituents on the fluorophenyl (e.g., para- vs. meta-fluoro) and methoxyphenyl groups to assess electronic effects.
  • Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, analogs with 4-fluorobenzyl groups showed enhanced binding to dihydropyrimidine carboxamide targets .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data .

Q. What experimental strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer :

  • Solubility : Use standardized buffers (e.g., PBS at pH 7.4) and quantify via UV-Vis spectroscopy. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, carboxamide analogs degrade via hydrolysis under acidic conditions, requiring stabilization with lyophilization .

Q. How can in vivo pharmacokinetic (PK) parameters be systematically evaluated for this compound?

  • Methodological Answer :

  • Animal Models : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to rodents. Collect plasma samples at timed intervals.
  • Analytical Methods : Use LC-MS/MS to measure plasma concentrations. Key parameters include t1/2t_{1/2} (half-life), CmaxC_{\text{max}}, and bioavailability. For related compounds, low oral bioavailability (<20%) was attributed to first-pass metabolism .

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